2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester is an organic compound with the molecular formula C13H9NO2Se. This compound is characterized by the presence of a selenocyanate group attached to the naphthalene ring, making it a unique derivative of naphthalenecarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a catalyst. The selenocyanate group is introduced through a nucleophilic substitution reaction, where a suitable selenocyanating agent reacts with the naphthalene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield seleninic acids, while reduction can produce selenols .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various selenium-containing organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester exerts its effects involves the interaction of the selenocyanate group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to modulation of enzyme activities and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester: This compound has a hydroxyl group instead of a selenocyanate group, leading to different chemical properties and reactivity.
2-Naphthalenecarboxylic acid, 3-chloro-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
823178-63-8 |
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Molecular Formula |
C13H9NO2Se |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
methyl 3-selenocyanatonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9NO2Se/c1-16-13(15)11-6-9-4-2-3-5-10(9)7-12(11)17-8-14/h2-7H,1H3 |
InChI Key |
PMOPQLRCBPFBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1[Se]C#N |
Origin of Product |
United States |
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